![molecular formula C27H54N6 B14487640 1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane CAS No. 64192-73-0](/img/structure/B14487640.png)
1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane is a chemical compound characterized by the presence of three piperidine rings attached to a triazinane core. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane typically involves the reaction of triazinane with piperidine derivatives under controlled conditions. The process may include steps such as:
Formation of the triazinane core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of piperidine rings: Piperidine derivatives are introduced to the triazinane core through nucleophilic substitution reactions, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to receptors: The compound may interact with cellular receptors, modulating their activity.
Enzyme inhibition: It may inhibit specific enzymes, affecting metabolic pathways.
Signal transduction: The compound can influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tris[3-(morpholin-1-yl)propyl]-1,3,5-triazinane
- 1,3,5-Tris[3-(pyrrolidin-1-yl)propyl]-1,3,5-triazinane
Uniqueness
1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
64192-73-0 |
|---|---|
Molecular Formula |
C27H54N6 |
Molecular Weight |
462.8 g/mol |
IUPAC Name |
1,3,5-tris(3-piperidin-1-ylpropyl)-1,3,5-triazinane |
InChI |
InChI=1S/C27H54N6/c1-4-13-28(14-5-1)19-10-22-31-25-32(23-11-20-29-15-6-2-7-16-29)27-33(26-31)24-12-21-30-17-8-3-9-18-30/h1-27H2 |
InChI Key |
WQUBIISVVXIGFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCN2CN(CN(C2)CCCN3CCCCC3)CCCN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride](/img/structure/B14487562.png)
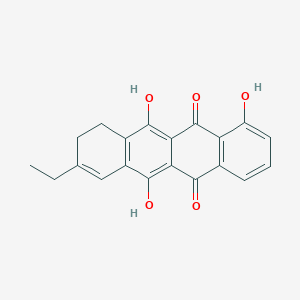

![{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14487573.png)
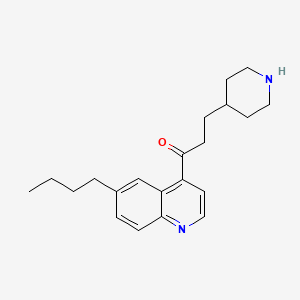

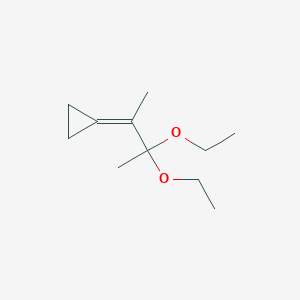
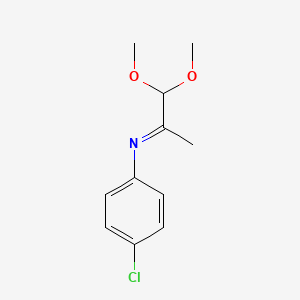
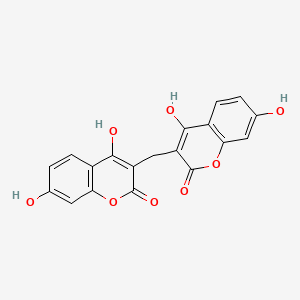
![Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B14487605.png)
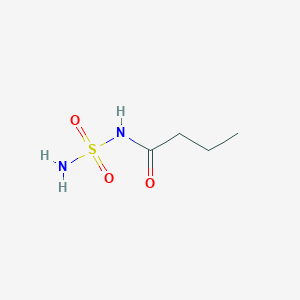
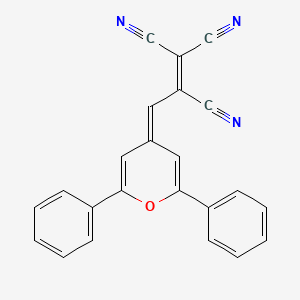
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14487625.png)
![(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene](/img/structure/B14487628.png)
